

# Tersolisib: A Technical Guide to a Mutant-Selective PI3K $\alpha$ Inhibitor

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## Compound of Interest

Compound Name: *Tersolisib*  
Cat. No.: *B10862097*

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## Abstract

**Tersolisib** (STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3K $\alpha$ ). It exhibits high selectivity for cancer-associated mutations in the PIK3CA gene, particularly in the kinase (H1047X) and helical domains, while largely sparing the wild-type (WT) enzyme. This mutant-selective profile is designed to mitigate the metabolic side effects, such as hyperglycemia, commonly associated with non-selective PI3K $\alpha$  inhibitors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data for **Tersolisib**, along with detailed experimental protocols relevant to its study.

## Chemical Structure and Properties

**Tersolisib** is a synthetic organic small molecule. Its chemical identity and key physicochemical properties are summarized below.

Identifier	Value	Reference
IUPAC Name	1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea	[1]
Synonyms	STX-478, LY4064809	[2],[3]
CAS Number	2883540-92-7	[2]
Molecular Formula	C <sub>16</sub> H <sub>12</sub> F <sub>5</sub> N <sub>5</sub> O <sub>2</sub>	[2]
Molecular Weight	401.29 g/mol	

Table 1: Chemical Identifiers of **Tersolisib**.

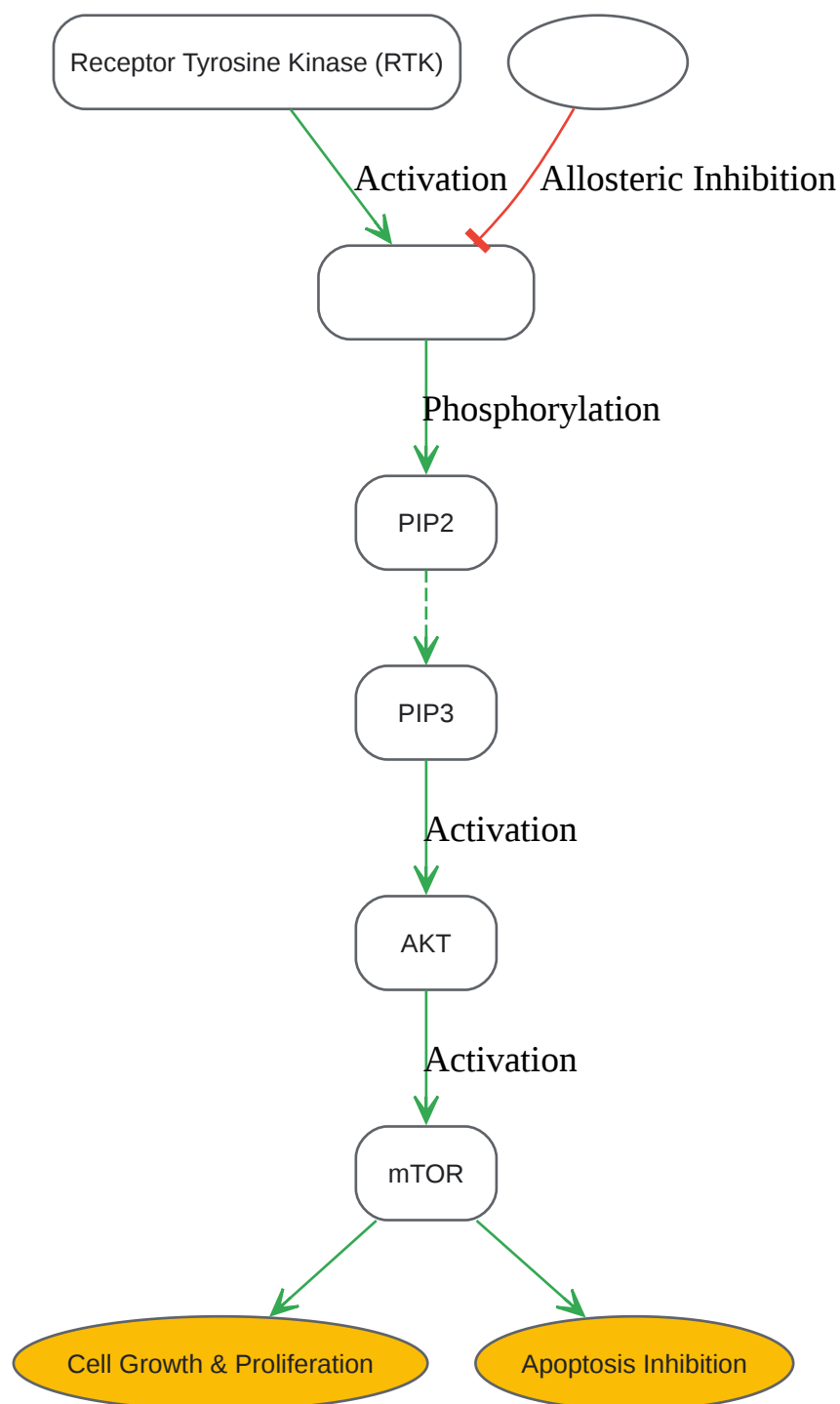
Property	Value	Reference
Solubility	DMSO: ≥ 100 mg/mL (249.20 mM)	
	Ethanol: 20 mg/mL	
	Water: Insoluble	
pKa	Data not available	
Melting Point	Data not available	

Table 2: Physicochemical Properties of **Tersolisib**.

## Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

**Tersolisib** is a highly potent and selective allosteric inhibitor of mutant PI3K $\alpha$ . The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene, is a frequent event in various cancers.

**Tersolisib** selectively binds to an allosteric site on the mutant PI3K $\alpha$  enzyme, leading to the inhibition of its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase AKT and the mammalian target of rapamycin (mTOR). By inhibiting this pathway, **Tersolisib** induces apoptosis and inhibits the growth of tumor cells that harbor activating PIK3CA mutations. A key advantage of **Tersolisib** is its significantly lower affinity for wild-type PI3K $\alpha$ , which is believed to be responsible for the metabolic toxicities, such as hyperglycemia, observed with less selective inhibitors.



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**Figure 1.** Simplified signaling pathway of mutant PI3K $\alpha$  and the inhibitory action of **Tersolisib**.

## Preclinical Pharmacology

### In Vitro Activity

**Tersolisib** has demonstrated potent and selective inhibition of mutant PI3K $\alpha$  in biochemical and cellular assays.

Target/Cell Line	IC <sub>50</sub> (nM)	Assay Type	Reference
PI3K $\alpha$ H1047R (mutant)	9.4	Biochemical	
PI3K $\alpha$ E545K (mutant)	71	Biochemical	
PI3K $\alpha$ E542K (mutant)	113	Biochemical	
PI3K $\alpha$ (wild-type)	131	Biochemical	
MCF10A H1047R	-	pAKT Inhibition	

Table 3: In Vitro Inhibitory Activity of **Tersolisib**.

## In Vivo Efficacy

In preclinical xenograft models, **Tersolisib** has shown robust and durable anti-tumor activity.

Model	Treatment	Dosage	Tumor Growth Inhibition	Reference
CAL-33 Xenograft (mouse)	Tersolisib	30, 100 mg/kg, p.o., daily	Dose-dependent reduction in tumor volume	

Table 4: In Vivo Efficacy of **Tersolisib**.

## Pharmacokinetics

Preclinical pharmacokinetic studies in mice have demonstrated that **Tersolisib** has good oral bioavailability and a long half-life, supporting once-daily dosing.

Species	Dose	Cmax	Tmax	AUC	Half-life	Reference
Mouse	30, 100, 300 mg/kg, p.o.	Data not fully available	Data not fully available	Exposures bracketed the IC <sub>80</sub> for relevant cell lines	~60 hours	,

Table 5: Preclinical Pharmacokinetic Parameters of **Tersolisib** in Mice.

## Clinical Development

**Tersolisib** is currently being evaluated in clinical trials for the treatment of advanced solid tumors harboring PIK3CA mutations. The first-in-human Phase 1/2 study is known as the PIKALO-1 trial (NCT05768139).

### PIKALO-1 Trial (NCT05768139)

This is a multipart, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **Tersolisib** as a monotherapy and in combination with other anticancer agents.

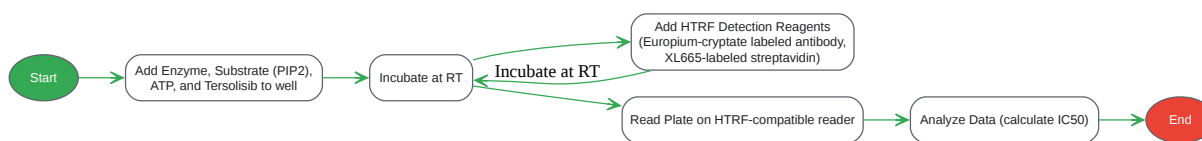
Key Preliminary Findings:

- Overall Response Rate (ORR):
  - 23% in patients with HR+/HER2- breast cancer (n=22).
  - 44% in patients with gynecological tumors.
- Safety: **Tersolisib** was generally well-tolerated, with a low incidence of severe hyperglycemia, a common dose-limiting toxicity of other PI3K inhibitors.

## Experimental Protocols

### PI3K $\alpha$ HTRF Assay

This protocol describes a method for measuring the in vitro inhibitory activity of **Tersolisib** against PI3K $\alpha$  using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.



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**Figure 2.** Workflow for the PI3K $\alpha$  HTRF Assay.

#### Methodology:

- **Reagent Preparation:** Prepare a reaction buffer containing MgCl<sub>2</sub>, DTT, and other necessary components. Prepare stock solutions of PI3K $\alpha$  enzyme, PIP2 substrate, ATP, and **Tersolisib** at various concentrations.
- **Assay Plate Setup:** In a 384-well plate, add the reaction buffer, PI3K $\alpha$  enzyme, and **Tersolisib** (or vehicle control).
- **Initiate Reaction:** Add PIP2 and ATP to initiate the kinase reaction.
- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- **Detection:** Stop the reaction and add the HTRF detection reagents. These typically include a Europium cryptate-labeled antibody that detects the product (PIP3) and an XL665-labeled streptavidin that binds to a biotinylated tracer.
- **Signal Measurement:** Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm. The ratio of these signals is used to determine the amount of product formed.
- **Data Analysis:** Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Western Blot for PI3K Pathway Signaling

This protocol outlines the procedure for assessing the effect of **Tersolisib** on the phosphorylation of AKT, a key downstream effector of PI3K $\alpha$ .

Methodology:

- **Cell Culture and Treatment:** Culture cancer cells with known PIK3CA mutations (e.g., MCF-7, T47D) to 70-80% confluency. Treat the cells with varying concentrations of **Tersolisib** or vehicle control for a specified time.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Stripping and Re-probing:** Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
- **Densitometry:** Quantify the band intensities using image analysis software to determine the relative levels of p-AKT.

## Cell Viability Assay (CellTiter-Glo®)

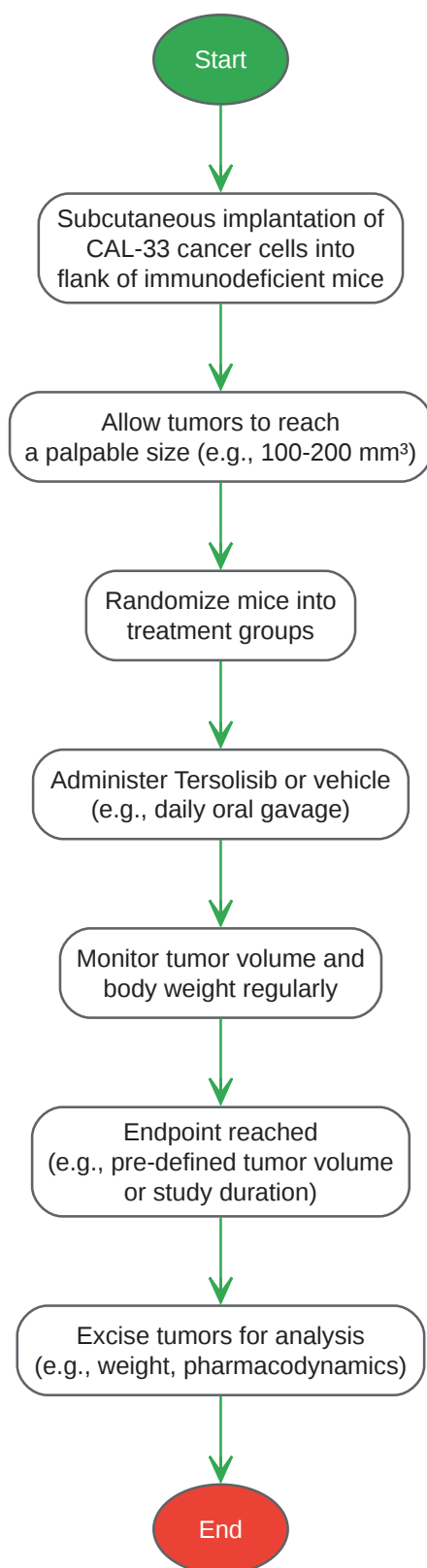
This protocol describes how to measure the effect of **Tersolisib** on the viability of cancer cells.

Methodology:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Tersolisib** or vehicle control and incubate for a specified period (e.g., 72 hours).
- **Reagent Addition:** Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- **Signal Measurement:** Measure the luminescence using a microplate reader.
- **Data Analysis:** Normalize the luminescence signals to the vehicle control and plot the percentage of viable cells against the drug concentration. Calculate the GI<sub>50</sub> (concentration for 50% growth inhibition) using a non-linear regression model.

## In Vivo Xenograft Model

This protocol provides a general outline for evaluating the anti-tumor efficacy of **Tersolisib** in a mouse xenograft model.



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**Figure 3.** General workflow for a mouse xenograft study.

### Methodology:

- **Animal Model:** Use immunodeficient mice (e.g., BALB/c nude).
- **Cell Implantation:** Subcutaneously inject a suspension of human cancer cells (e.g., CAL-33, which has a PIK3CA H1047R mutation) into the flank of each mouse.
- **Tumor Growth and Randomization:** Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **Tersolisib** orally (e.g., by gavage) at the desired doses and schedule (e.g., once daily). The control group receives the vehicle.
- **Monitoring:** Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.
- **Endpoint and Analysis:** At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-AKT).
- **Data Analysis:** Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Calculate the tumor growth inhibition (TGI).

## Conclusion

**Tersolisib** is a promising mutant-selective PI3K $\alpha$  inhibitor with a favorable preclinical profile. Its ability to potently inhibit cancer cells with PIK3CA mutations while sparing the wild-type enzyme offers the potential for an improved therapeutic window compared to non-selective inhibitors. Ongoing clinical trials will further elucidate its safety and efficacy in patients with advanced solid tumors. The experimental protocols detailed in this guide provide a framework for the continued investigation of **Tersolisib** and other next-generation PI3K pathway inhibitors.

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